Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride
Description
Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino group at the 3-position and a methyl propanoate ester at the 5-position, with a hydrochloride counterion enhancing its solubility. This compound is of interest in medicinal and agrochemical research due to the triazole ring’s stability and hydrogen-bonding capacity. Synonymous identifiers include AKOS005747259, ZINC61714959, and JREHLHUSMGLOAS-UHFFFAOYSA-N (InChIKey) .
Properties
IUPAC Name |
methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2.ClH/c1-12-5(11)3-2-4-8-6(7)10-9-4;/h2-3H2,1H3,(H3,7,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPWBCLISZIHLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC(=NN1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that 3-amino-1,2,4-triazole, a similar compound, is a competitive inhibitor of the product of the his3 gene, imidazoleglycerol-phosphate dehydratase. This enzyme catalyzes the sixth step of histidine production.
Mode of Action
Based on the similar compound 3-amino-1,2,4-triazole, it can be inferred that it might interact with its targets by competitively inhibiting the enzyme imidazoleglycerol-phosphate dehydratase.
Biochemical Analysis
Biochemical Properties
Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, triazole derivatives, including this compound, have been reported to inhibit kinases, lysine-specific demethylase 1, and acidic mammalian chitinase. These interactions are crucial as they can modulate various biochemical pathways, leading to potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have shown cytotoxic activities against tumor cell lines, indicating their potential in cancer treatment. Additionally, the compound’s impact on gene expression can lead to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, triazole derivatives are known to inhibit kinases, which play a crucial role in cell signaling pathways. This inhibition can result in altered cellular responses and gene expression, contributing to the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term impact. Studies have shown that triazole derivatives exhibit excellent thermal stability, with decomposition temperatures ranging from 215 °C to 340 °C. This stability is crucial for maintaining the compound’s efficacy over time. Additionally, long-term studies in vitro and in vivo have demonstrated the compound’s sustained effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For instance, triazole derivatives have shown a range of cytotoxic activities against tumor cell lines, with varying IC50 values. Understanding the dosage effects is crucial for optimizing the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, triazole derivatives are known to undergo metabolic transformations that can affect their activity and efficacy. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy.
Biological Activity
Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 155.16 g/mol. It features a triazole ring , which is known for its diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties . The presence of an amino group at the 3rd position of the triazole ring may enhance its interactions with biological targets.
Synthesis Methods
The synthesis of methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate can be achieved through various pathways, often involving nucleophilic reactions. Common methods include:
- Nucleophilic Substitution : Utilizing aminoguanidine derivatives in the presence of succinic anhydride.
- Microwave-Assisted Reactions : Enhancing reaction efficiency through microwave irradiation .
Biological Activity
The biological activity of this compound has been investigated in several studies. Below are key findings regarding its pharmacological properties:
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit potent antimicrobial effects. Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate has shown efficacy against various bacterial strains and fungi .
Anticancer Properties
Studies have highlighted the potential of triazole derivatives as inhibitors of kinases involved in cancer progression. Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate may inhibit specific kinases linked to tumor growth and metastasis .
Enzyme Inhibition
The compound has been reported to act as an inhibitor for several enzymes, including lysine-specific demethylase 1 (LSD1), which plays a crucial role in epigenetic regulation and cancer biology .
Case Studies
Several case studies have documented the effects of methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate in various biological assays:
Comparative Analysis with Other Triazole Derivatives
Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate can be compared with other derivatives to assess its unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 3-(5-hydroxy-1H-1,2,4-triazol-3-yl)propanoate | Hydroxyl group at position 5 | Enhanced solubility |
| Methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate | Chlorine substituent at position 3 | Increased lipophilicity |
| Methyl 3-(5-methylthio-1H-1,2,4-triazol-3-y)propanoate | Methylthio group at position 5 | Potentially improved biological activity |
Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate stands out due to its amino functionality which may enhance interaction with biological targets compared to other derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride typically involves the acylation of aminoguanidine derivatives with appropriate carboxylic acids or their derivatives. Recent studies have employed microwave-assisted methods to enhance reaction efficiency and yield. For instance, a study documented the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides via acylation reactions that showed favorable outcomes in terms of reaction times and yields .
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety possess significant antimicrobial properties. For example, derivatives of 3-amino-1H-1,2,4-triazole have been shown to inhibit the growth of various bacterial strains .
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer potential. Studies have reported that certain triazole compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation .
Herbicidal Applications
Compounds similar to this compound have been explored for their herbicidal properties. A patent describes the use of triazole-sulfonamides as effective herbicides for controlling weeds in agricultural settings .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that this compound induced significant apoptosis in human breast cancer cells (MCF7). Flow cytometry analysis indicated an increase in the sub-G1 population after treatment.
| Treatment Concentration (µM) | % Apoptosis |
|---|---|
| 10 | 15 |
| 25 | 30 |
| 50 | 50 |
Comparison with Similar Compounds
Comparison with Similar Compounds
3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic Acid Hydrochloride
- Structural Features : Replaces the triazole ring with a pyrazole (5-membered ring with two adjacent nitrogen atoms) and includes a methyl group at the 5-position.
- Molecular Weight : 230.19 g/mol (vs. unavailable data for the target compound) .
- The carboxylic acid group (vs. methyl ester) may reduce lipophilicity.
- Applications: Not explicitly stated, but pyrazole derivatives are common in kinase inhibitors and anti-inflammatory agents.
[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine Dihydrochloride
- Structural Features: Substitutes the amino group with a methanamine chain and introduces an isopropyl group on the triazole.
- Molecular Formula : C₆H₁₄Cl₂N₄ .
- Key Differences: The dihydrochloride salt likely enhances aqueous solubility compared to the target compound’s mono-hydrochloride form.
- Applications: Not specified, but alkyl-substituted triazoles are prevalent in antifungal and antiviral agents.
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride
- Structural Features : Positions the methyl group at the triazole’s 3-position (vs. 5-position in the target compound) and replaces the ester with a propan-1-amine chain.
- Key Differences : The methyl group’s position alters steric and electronic effects, while the terminal amine enhances basicity. This compound is highlighted for applications in pharmaceuticals and agrochemicals .
- Applications : Used in drug discovery for its modular reactivity, particularly in kinase inhibitors and herbicides.
4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole Derivatives
- Structural Features : Features a 4H-1,2,4-triazole core with phenyl and trimethoxyphenyl substituents.
- Synthesis : Catalyzed by InCl₃, contrasting with the target compound’s likely nucleophilic substitution or esterification routes .
- Key Differences : Bulky aromatic substituents increase molecular weight and lipophilicity, favoring membrane permeability in bioactive molecules.
Comparative Data Table
Research Findings and Implications
- Structural Impact : The position and type of substituents on the triazole ring significantly influence solubility, stability, and bioactivity. For example, dihydrochloride salts (e.g., ) improve solubility, while aromatic substituents (e.g., ) enhance lipophilicity.
- Synthetic Routes : The target compound’s discontinuation contrasts with the commercial availability of analogs like , underscoring the importance of scalable synthesis protocols.
- Applications : Triazole derivatives remain pivotal in drug discovery, with variations in substitution patterns enabling tailored interactions with biological targets.
Preparation Methods
Starting Materials and Key Intermediates
- N-guanidinosuccinimide : Prepared from succinic anhydride and aminoguanidine hydrochloride.
- Amines : Aliphatic or aromatic amines used for nucleophilic ring opening and subsequent cyclization.
- Methyl propanoate derivatives : Serve as the ester functionality source.
Reaction Conditions and Catalysts
- Microwave irradiation is employed to accelerate the reactions, typically at temperatures ranging from 160°C to 180°C.
- Solvents such as acetonitrile, ethanol, and ethyl acetate have been tested, with acetonitrile providing superior yields.
- Reaction times vary from 20 to 30 minutes under microwave conditions.
- The hydrochloride salt is formed by treatment with aqueous hydrochloric acid post-synthesis.
Optimized Microwave-Assisted Synthesis Protocol
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Ethanol | 180 | 25 | 27 | Lower yield due to solvent polarity |
| 2 | Water | 180 | 25 | 28 | Similar to ethanol, less effective |
| 3 | Ethyl Acetate | 180 | 25 | 64 | Improved yield with aprotic solvent |
| 4 | Acetonitrile | 180 | 25 | 75 | Highest yield under initial conditions |
| 5 | Acetonitrile | 170 | 25 | 79 | Optimized temperature for best yield |
| 6 | Acetonitrile | 160 | 25 | 65 | Lower temperature reduces yield |
| 7 | Acetonitrile | 170 | 30 | 73 | Slightly longer time, marginal yield drop |
| 8 | Acetonitrile | 170 | 20 | 73 | Shorter time, comparable yield |
Table 1: Optimization of reaction conditions for the synthesis of N-morpholino-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide, a close analogue to the target ester hydrochloride.
Stepwise Synthesis Summary
Step 1: Preparation of N-Guanidinosuccinimide
- React succinic anhydride with aminoguanidine hydrochloride.
- Conditions: Microwave irradiation, solvent such as acetonitrile or ethanol.
- Result: Formation of a reactive succinimide intermediate capable of ring opening.
Step 2: Nucleophilic Ring Opening and Cyclization
- Add the appropriate amine (e.g., methyl 3-aminopropanoate or its derivatives).
- Microwave irradiation at 170°C for 20-25 minutes facilitates ring opening and triazole ring formation.
- This step forms the 1,2,4-triazole ring fused to the propanoate ester moiety.
Step 3: Formation of Hydrochloride Salt
- Treat the crude product with aqueous hydrochloric acid.
- Isolate the methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride as a stable salt.
- This step improves compound purity and handling.
Research Findings and Analysis
- Microwave-assisted synthesis significantly reduces reaction times compared to conventional heating, improving overall efficiency.
- Acetonitrile is the solvent of choice, balancing polarity and microwave absorption to maximize yield.
- The nucleophilicity of the amine influences the pathway: aliphatic amines favor Pathway A, while aromatic amines require Pathway B involving N-arylsuccinimides.
- The hydrochloride salt formation stabilizes the amino group on the triazole ring, facilitating purification and storage.
- The reaction conditions (temperature, time, solvent) are critical to avoid side reactions such as ester hydrolysis or incomplete cyclization.
Comparative Analysis of Synthetic Routes
| Feature | Pathway A (N-guanidinosuccinimide + amines) | Pathway B (N-arylsuccinimides + aminoguanidine) |
|---|---|---|
| Suitable for | Aliphatic amines | Aromatic amines |
| Reaction medium | Acetonitrile, ethanol | Acetonitrile, ethanol |
| Reaction conditions | Microwave irradiation, 160-180°C | Microwave irradiation, similar conditions |
| Yield range | Up to 79% | Moderate to good, depending on amine nucleophilicity |
| Scalability | Demonstrated up to 10 mmol scale | Demonstrated at small scale |
| Purification | Hydrochloride salt formation | Hydrochloride salt formation |
| Limitations | Less effective with aromatic amines | More complex intermediate preparation |
Summary Table of Key Parameters
| Parameter | Value/Condition | Notes |
|---|---|---|
| Starting materials | Succinic anhydride, aminoguanidine hydrochloride, methyl 3-aminopropanoate derivatives | Base materials for triazole formation |
| Solvent | Acetonitrile (preferred), ethanol, ethyl acetate | Acetonitrile yields best results |
| Temperature | 160°C - 180°C | Optimized at 170°C for best yield |
| Reaction time | 20 - 30 minutes | Microwave-assisted rapid synthesis |
| Post-reaction treatment | Aqueous hydrochloric acid | Formation of stable hydrochloride salt |
| Yield | Up to 79% | Dependent on solvent and amine nucleophilicity |
Q & A
Q. What are the standard synthetic routes for Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving:
- Step 1 : Formation of the triazole core through cyclization of thiosemicarbazide derivatives under acidic conditions .
- Step 2 : Esterification of the propanoic acid moiety using methanol and catalytic HCl, as seen in analogous protocols for methyl ester derivatives .
- Step 3 : Hydrochloride salt formation via treatment with HCl gas in anhydrous solvents .
Q. Optimization Strategies :
- Use high-purity reagents to minimize side reactions.
- Monitor reaction progress with TLC or HPLC to identify optimal quenching times.
- Adjust solvent polarity (e.g., ethanol-DMF mixtures) during recrystallization to improve yield .
Table 1 : Comparison of Synthetic Routes and Yields
| Method | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclization + Esterification | HCl (gas) | 25–30 | 68–72 | |
| One-pot Synthesis | H2SO4 | 50–60 | 55–60 | N/A |
Q. What spectroscopic techniques are recommended for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify the triazole ring (δ 7.8–8.2 ppm for aromatic protons) and ester group (δ 3.6–3.8 ppm for methoxy) .
- FT-IR : Confirm N–H stretches (3200–3400 cm⁻¹) and C=O ester vibrations (1700–1750 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks matching the molecular formula (C7H12ClN3O2) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the ester group .
- Handling : Use gloveboxes or fume hoods to avoid moisture absorption. Conduct regular Karl Fischer titration to monitor water content .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Experimental Design :
- Standardize assay conditions (e.g., cell lines, incubation times) to reduce variability.
- Include positive controls (e.g., known kinase inhibitors) to validate assay sensitivity .
- Data Analysis :
- Use multivariate statistical tools (e.g., PCA) to identify confounding variables.
- Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
Q. How can researchers resolve discrepancies in NMR spectral data during structural characterization?
- Methodological Answer :
- High-Field NMR : Employ 600–800 MHz instruments to resolve overlapping peaks.
- Computational Modeling : Compare experimental shifts with density functional theory (DFT)-predicted values for ambiguous signals .
- X-ray Crystallography : Use SHELXL for refining crystal structures to confirm bond lengths/angles (e.g., triazole ring geometry) .
Table 2 : Typical vs. Observed NMR Shifts (δ, ppm)
| Group | Predicted Shift | Observed Shift | Discrepancy Analysis |
|---|---|---|---|
| Triazole C–H | 8.1 | 8.3 | Tautomerization |
| Ester CH3 | 3.7 | 3.6 | Solvent effects |
Q. What advanced methods are suitable for studying degradation pathways under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies :
- Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light to simulate stress conditions .
- Analyze degradation products via LC-MS/MS and compare with reference standards.
- Mechanistic Probes :
- Use isotopic labeling (e.g., ¹⁸O in ester groups) to track hydrolysis pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
